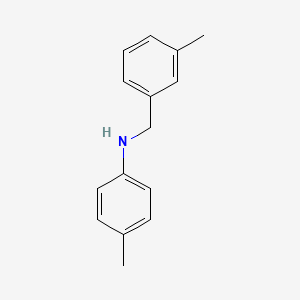

4-Methyl-N-(3-methylbenzyl)aniline

Description

Properties

IUPAC Name |

4-methyl-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-6-8-15(9-7-12)16-11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCFSZPPMKXVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methyl N 3 Methylbenzyl Aniline and Analogues

Classical Amination Strategies and Their Mechanistic Underpinnings

Traditional methods for the synthesis of secondary amines like 4-Methyl-N-(3-methylbenzyl)aniline have long relied on reductive amination and nucleophilic substitution. These strategies are valued for their relative simplicity and the use of readily available starting materials.

Reductive Amination Pathways: Catalytic Systems and Reaction Conditions

Reductive amination is a cornerstone of amine synthesis, typically proceeding in a one-pot fashion. nih.gov The reaction involves the initial condensation of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. researchgate.netbeilstein-journals.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 4-methylaniline (p-toluidine) with 3-methylbenzaldehyde.

The mechanism commences with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the N-(3-methylbenzylidene)-4-methylaniline Schiff base. The choice of reducing agent is critical to selectively reduce the C=N double bond in the presence of the starting aldehyde. masterorganicchemistry.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov Catalytic hydrogenation over metals like palladium on carbon (Pd/C) is also a widely used method. nih.gov

The reaction conditions for reductive amination can be fine-tuned to optimize yields. For instance, the reductive amination of various aldehydes with anilines has been effectively carried out using NaBH₄ in the presence of a cation exchange resin (DOWEX(R)50WX8) in THF at room temperature, affording high yields of the corresponding N-benzylanilines. A study on the reductive amination of 4-methylbenzaldehyde (B123495) with 4-methylaniline, a close analogue to the target synthesis, using NaBH₄ and DOWEX(R)50WX8 in THF at room temperature, resulted in a 92% yield of N-(4-methylbenzyl)-4-methylaniline in just 20 minutes. google.com Another approach using tellurium powder and NaBH₄ in ethanol (B145695) has also been reported for the reductive amination of p-tolualdehyde with aniline (B41778), yielding N-phenyl-4-methylbenzylamine. oup.com

Table 1: Reductive Amination of Aldehydes with Anilines

| Aldehyde | Amine | Reducing System | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 | 91 | google.com |

| 4-Methylbenzaldehyde | 4-Methylaniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 | 92 | google.com |

| 4-Methylbenzaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 40 | 92 | google.com |

| p-Tolualdehyde | Aniline | NaHTe | Ethanol | - | 20 | oup.com |

| Benzaldehyde | p-Toluidine (B81030) | NaHTe | Ethanol | - | 49 | oup.com |

Note: This data represents the synthesis of analogous compounds.

Nucleophilic Substitution Routes: Detailed Mechanistic Investigations (e.g., Alkylation of Anilines)

The N-alkylation of anilines with benzyl (B1604629) halides is another fundamental approach to synthesizing N-aryl benzylamines. This reaction follows a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halide leaving group.

For the synthesis of this compound, this would involve the reaction of 4-methylaniline with 3-methylbenzyl bromide or chloride. A general procedure for the synthesis of N,N-dibenzylanilines involves reacting the aniline with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. nih.gov While this method is straightforward, a significant challenge is controlling the degree of alkylation, as the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine (N,N-dibenzylaniline) as a byproduct. nih.gov Using an excess of the aniline can help to favor the mono-alkylation product.

The reactivity in these Sₙ2 reactions is influenced by the nature of the leaving group (I > Br > Cl) and the steric hindrance around the reacting centers. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation and deactivation of the starting aniline.

Modern Catalytic Approaches to Carbon-Nitrogen Bond Formation

To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern catalytic approaches for C-N bond formation have been developed. These methods offer greater efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or triflates and a wide variety of amines, including primary and secondary alkyl- and anilines. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would typically involve the coupling of an aryl halide like 4-bromotoluene (B49008) with 3-methylbenzylamine (B90883), or alternatively, 3-methylbenzylamine with an appropriate p-tolyl halide.

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BINAP being particularly effective in promoting the reductive elimination step and stabilizing the palladium catalyst. organic-chemistry.orgnih.gov A variety of bases can be used, with sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs₂CO₃) being common choices. beilstein-journals.org

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide/Triflate | Amine | Pd-Catalyst System | Base | Solvent | Temp (°C) | Reference |

|---|---|---|---|---|---|---|

| Aryl Triflates | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | 80 | organic-chemistry.org |

| Aryl Halides | Heterocyclic Amines | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | beilstein-journals.org |

| Aryl Halides | Ammonia Equivalents | Pd(dba)₂ / BINAP | NaOtBu | Toluene (B28343) | 80-100 | wikipedia.org |

Note: This table presents general conditions for analogous reactions.

Copper-Mediated Amination Protocols

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann or Goldberg-type reactions, represent an older but still valuable alternative to palladium-catalyzed methods. beilstein-journals.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper. The synthesis of this compound could be envisioned through the reaction of 4-bromotoluene with 3-methylbenzylamine in the presence of a copper catalyst.

Traditional Ullmann condensations often used stoichiometric amounts of copper powder at high temperatures. Modern protocols employ catalytic amounts of copper(I) salts, such as CuI or Cu₂O, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid, which helps to solubilize the copper species and facilitate the catalytic cycle. The reaction is typically carried out in a polar aprotic solvent like DMF, NMP, or DMSO.

Emerging Organocatalytic and Photoredox Strategies

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for C-N bond formation. researchgate.netacs.orgfigshare.com These methods often proceed under mild conditions and offer unique reactivity patterns.

Organocatalysis for C-N bond formation can involve various strategies. For instance, chiral phosphoric acids have been used to catalyze the asymmetric addition of nucleophiles to imines. nih.gov While not a direct synthesis of this compound from its constituent arenes, these methods are valuable for creating chiral amine structures.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in bond formation. beilstein-journals.orgacs.org The synthesis of N-aryl amines can be achieved through the photocatalytic dehydrogenation of allylic amines. acs.org More direct approaches involve the coupling of radical intermediates. For example, the direct C(sp³)–H arylation of unprotected benzyl anilines has been achieved using an organic photoredox catalyst under visible light, without the need for an external oxidant. acs.org This method allows for the formation of a C-C bond at the benzylic position, but related strategies could be envisioned for C-N bond formation. The mechanism typically involves the generation of an α-amino radical from the benzyl aniline, which then couples with an aryl radical generated from an aryl halide. researchgate.net

Stereoselective Synthesis of Enantiomeric Variants of N-Benzyl Anilines

While this compound itself is not a chiral molecule, the synthesis of its enantiomerically pure analogues is a significant area of research, particularly for applications in pharmaceuticals and materials science. The development of stereoselective methods for creating chiral N-benzyl anilines is crucial. These approaches typically focus on establishing a stereocenter either at the benzylic carbon or on a substituent on the aniline ring.

Key strategies for achieving stereoselectivity include:

Asymmetric Reductive Amination: This is a powerful and widely used method. It involves the condensation of an aniline with a prochiral ketone or aldehyde, followed by the asymmetric reduction of the resulting imine or enamine intermediate. The stereoselectivity is induced by a chiral catalyst or a chiral hydride source.

Catalytic Asymmetric N-Alkylation: This approach involves the direct alkylation of an aniline with a benzylic electrophile in the presence of a chiral catalyst. Transition metal catalysts (e.g., based on palladium, nickel, or copper) combined with chiral ligands have been successfully employed to control the stereochemistry of the C-N bond formation. For instance, Ni/photoredox dual catalysis using bi-oxazoline (BiOX) ligands has been shown to be effective for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov

Biocatalysis: Enzymes, such as imine reductases (IREDs) or engineered myoglobin (B1173299) variants, offer a highly selective route to chiral amines. rochester.edu Myoglobin-catalyzed N-H insertion reactions, for example, have been used for the synthesis of chiral α-amino acids and α-methyl-amine motifs. rochester.edu By tuning the chiral environment around the enzyme's active site, high activity and stereoinduction can be achieved. rochester.edu

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as effective catalysts for various enantioselective transformations. nih.govacs.org They can activate imines towards nucleophilic attack, enabling the enantioselective synthesis of chiral amines and heterocycles. For example, the desymmetrization of 3-substituted oxetanes catalyzed by a SPINOL-derived chiral phosphoric acid provides access to chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee). nih.gov

An enantiospecific coupling between alkylboronic esters and lithiated aryl hydrazines presents a transition-metal-free method for synthesizing chiral anilines with complete enantiospecificity. acs.org This reaction proceeds through a 1,2-metalate rearrangement triggered by acylation. acs.org

Optimization of Reaction Parameters and Yield Enhancement Methodologies

The synthesis of this compound and its analogues is typically achieved through N-alkylation or reductive amination. Optimizing reaction parameters is critical for maximizing yield, purity, and selectivity while minimizing reaction times and by-product formation.

Reductive Amination: This is one of the most common methods for amine synthesis, valued for its selectivity and the wide availability of starting materials. organic-chemistry.orgmasterorganicchemistry.com The process involves the reaction of an aniline with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target amine. masterorganicchemistry.comyoutube.com Key optimization parameters include the choice of reducing agent, solvent, and additives.

After extensive optimization, robust protocols for the reductive amination of ketones with electron-deficient anilines have been established using either BH₃·THF in a CH₂Cl₂/AcOH mixture or more potent combinations like BH₃·THF/TMSCl in DMF or NaBH₄/TMSCl in DMF. thieme-connect.com These optimized methods can lead to full conversion for many substrates within 10 to 25 minutes. thieme-connect.com

Interactive Table: Optimization of Reductive Amination Conditions thieme-connect.com Explore the different methods and their effectiveness for the reductive amination of anilines.

| Method | Reagents | Solvent System | Temperature | Reaction Time | Conversion/Yield |

| A | BH₃·THF | CH₂Cl₂–AcOH (2:1) | 0–20 °C | Several Hours | Good to Excellent |

| B | BH₃·THF, TMSCl | DMF | 0 °C | 10-25 minutes | Excellent (e.g., 97% yield) |

| C | NaBH₄, TMSCl | DMF | 0 °C | 10-25 minutes | Excellent |

Note: TMSCl (Trimethylsilyl chloride) acts as an additive to increase the reaction rate, and DMF (Dimethylformamide) was found to be a superior solvent. thieme-connect.com

N-Alkylation via Hydrogen Borrowing: This methodology involves the reaction of an aniline with an alcohol, which is becoming increasingly popular due to its atom economy and environmental friendliness. The reaction is typically catalyzed by transition metal complexes. Optimization focuses on the catalyst system, base, solvent, and temperature.

Manganese pincer complexes have been shown to be effective for the selective N-alkylation of anilines with alcohols at relatively low temperatures (80 °C). nih.gov Optimal results were achieved using toluene as the solvent and potassium tert-butoxide (t-BuOK) as the base. nih.gov Similarly, cobalt and ruthenium-based catalysts have demonstrated high efficiency. researchgate.netresearchgate.net For instance, a CoNₓ@NC catalyst in toluene at 140 °C with t-BuOK as the base effectively catalyzes the N-alkylation of aniline with various benzyl alcohols. researchgate.net

Interactive Table: Optimization of Catalyst Systems for N-Alkylation of Aniline with Benzyl Alcohol Compare the performance of different metal catalysts under their optimized conditions.

| Catalyst System | Base | Solvent | Temperature | Yield/Conversion | Selectivity | Reference |

| Mn-pincer complex 1 (3 mol%) | t-BuOK (0.75 equiv.) | Toluene | 80 °C | High Conversion | Highly selective for mono-N-alkylation | nih.gov |

| [IrCl₂Cp*]₂ / NHC ligand 2b (1.0 mol%) | KOtBu (1.5 mmol) | - (Air atmosphere) | 120 °C | 80% Yield | Not specified | nih.gov |

| Pd@[nBu₄][Br] | - (Additive-free) | - (Supercritical CO₂) | Not specified | High Yield | Not specified | researchgate.net |

| CoNₓ@NC (10 mg) | t-BuOK (0.5 mmol) | Toluene | 140 °C | High Conversion | Selective for monoalkylation | researchgate.net |

| (p-cymene)-ruthenium(II)-NHC | Not specified | Not specified | Not specified | 96-99% Conversion | High for N-benzylaniline | researchgate.net |

The choice of parameters significantly influences the degree of alkylation. For example, using γ-Al₂O₃ catalysts in the gas phase, a smaller ratio of aniline to alcohol at a high catalyst load promotes selective monoalkylation, achieving 87% to 95% selectivity with conversions around 45-49%. google.com

Detailed Investigation of Reactivity and Transformation Pathways of 4 Methyl N 3 Methylbenzyl Aniline

Electrophilic Aromatic Substitution Reactions on Aromatic Moieties

The presence of two aromatic rings in 4-Methyl-N-(3-methylbenzyl)aniline, the p-tolyl group and the m-tolyl group, offers multiple sites for electrophilic aromatic substitution (SEAr). The regioselectivity and rate of these reactions are intricately governed by the electronic and steric effects of the substituents present on each ring.

Regioselectivity and Electronic Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring play a crucial role in directing the incoming electrophile to a specific position. These substituents can be broadly categorized as activating or deactivating groups, which in turn determines whether they are ortho-, para-, or meta-directors. libretexts.orgyoutube.com

The this compound molecule possesses two key substituents that influence its reactivity: the secondary amine bridge (-NH-) and the methyl groups (-CH₃) on both aromatic rings.

The Secondary Amine Bridge (-NH-): The nitrogen atom of the secondary amine has a lone pair of electrons that can be delocalized into the attached aromatic ring through resonance. This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. This effect is known as a positive resonance effect (+R). Consequently, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.inlibretexts.org

The Methyl Group (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I). It pushes electron density into the aromatic ring, thereby activating it towards electrophilic attack. Similar to the amino group, the methyl group is also an ortho-, para-director. lkouniv.ac.inlibretexts.org

In this compound, the p-tolyl ring is substituted with both the strongly activating secondary amine and a weakly activating methyl group. The m-tolyl ring is substituted with the benzyl (B1604629) group (which is attached to the nitrogen) and a methyl group.

The directing effects of these substituents can be summarized in the following table:

| Substituent | Electronic Effect | Directing Influence |

| -NH- (Secondary Amine) | +R > -I (Strongly Activating) | Ortho, Para |

| -CH₃ (Methyl) | +I (Weakly Activating) | Ortho, Para |

Considering the combined effects on the p-tolyl ring , the powerful activating and ortho-, para-directing nature of the secondary amine group dominates. Therefore, electrophilic attack is strongly favored at the positions ortho to the amine group (C2 and C6). The para position is already occupied by the methyl group.

On the m-tolyl ring , the primary influence comes from the methyl group at the 3-position, which directs incoming electrophiles to the ortho (C2 and C4) and para (C6) positions relative to itself. The benzyl group attached to the amine nitrogen is less influential on the regioselectivity of this ring compared to the directly attached methyl group.

Kinetic and Thermodynamic Considerations in Aromatic Functionalization

The rate and outcome of electrophilic aromatic substitution are governed by both kinetic and thermodynamic factors. The formation of the sigma complex, or Wheland intermediate, is the rate-determining step in these reactions. lkouniv.ac.innih.gov The stability of this intermediate is a key factor in determining the reaction pathway.

Kinetic Control: Reactions under kinetic control favor the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. In the case of this compound, the positions most activated by the electron-donating groups will react the fastest. As the secondary amine is a more potent activating group than the methyl group, the p-tolyl ring is expected to be significantly more reactive than the m-tolyl ring. Within the p-tolyl ring, the ortho positions to the amine are the most electronically enriched and thus the most likely sites of initial attack.

Thermodynamic Control: Reactions under thermodynamic control favor the most stable product. This often involves considering steric hindrance. While the ortho positions on the p-tolyl ring are electronically favored, the bulky 3-methylbenzyl group attached to the nitrogen can create steric hindrance, potentially disfavoring substitution at these positions. researchgate.netyoutube.com In such cases, if the reaction is reversible or allowed to proceed for a longer time at higher temperatures, a thermodynamically more stable, less sterically hindered product might be favored. However, for many electrophilic aromatic substitutions, the high activation energy for the reverse reaction makes them effectively irreversible, and the kinetically controlled product predominates. nih.gov

The interplay between electronic activation and steric hindrance is a critical aspect of the reactivity of substituted diarylamines. researchgate.net While electronic effects strongly suggest substitution on the p-tolyl ring ortho to the amine, significant steric hindrance could potentially lead to substitution at less hindered sites or on the m-tolyl ring, although the latter is electronically less favored.

Reactions at the Secondary Amine Nitrogen Center

The nitrogen atom of the secondary amine in this compound is a nucleophilic center due to the presence of a lone pair of electrons. This allows it to participate in a variety of reactions, including acylation, sulfonylation, alkylation, and oxidation.

Acylation and Sulfonylation Reactions

Secondary amines readily undergo acylation and sulfonylation reactions with appropriate reagents. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively.

Acylation: this compound can be acylated by reacting it with acyl chlorides or acid anhydrides. organic-chemistry.orglibretexts.org This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The product of this reaction is an N-acyl derivative, an amide. The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, sulfonylation occurs when this compound reacts with a sulfonyl chloride. researchgate.netrsc.org This reaction also usually requires a base. The resulting product is a sulfonamide, a functional group of significant importance in medicinal chemistry. nih.gov The mechanism is analogous to acylation, with the amine nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride.

A table summarizing these reactions is provided below:

| Reaction | Reagent | Product Type |

| Acylation | Acyl chloride (R-COCl) or Acid anhydride (B1165640) ((R-CO)₂O) | N-acylated amide |

| Sulfonylation | Sulfonyl chloride (R-SO₂Cl) | N-sulfonylated sulfonamide |

Alkylation and Quaternization Studies

The nitrogen of this compound can also be alkylated to form a tertiary amine. Further alkylation can lead to a quaternary ammonium (B1175870) salt.

Alkylation: The introduction of an additional alkyl group onto the nitrogen atom can be achieved using an alkyl halide. nih.govacs.org This reaction is a nucleophilic substitution where the amine acts as the nucleophile. The reactivity of the alkyl halide follows the order I > Br > Cl. This method can sometimes be complicated by over-alkylation, leading to the formation of the quaternary salt. More controlled methods for N-alkylation include reductive amination, which involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. youtube.comorganic-chemistry.org Another modern approach is the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable catalyst. researchgate.net

Quaternization: If a strong alkylating agent is used in excess, or if the resulting tertiary amine is further treated with an alkyl halide, a quaternary ammonium salt can be formed. In this species, the nitrogen atom bears a positive charge and is bonded to four carbon atoms.

Oxidative Transformations and Radical Pathways

The secondary amine functionality in this compound is susceptible to oxidation. The course of the oxidation can vary depending on the oxidant used and the reaction conditions.

Chemical Oxidation: Strong oxidizing agents can lead to a variety of products. The oxidation of anilines can be complex, sometimes leading to polymerization or the formation of colored products. nih.gov For N-methylaniline, oxidation can lead to the formation of N-centered radicals. nih.gov These radicals can then undergo further reactions.

Photocatalytic Oxidation: In recent years, photocatalysis has emerged as a powerful tool for organic transformations. For benzylamines, photocatalytic oxidation can lead to the formation of imines. researchgate.netacs.orgnih.govnih.gov In the case of this compound, a plausible transformation under photocatalytic conditions would be the oxidation of the N-H bond and a C-H bond on the benzylic carbon to form an imine. This process often involves the generation of radical intermediates. rsc.org The reaction is typically carried out in the presence of a photocatalyst and a light source.

The following table summarizes the potential products from these transformations:

| Reaction Type | Potential Product |

| Controlled Alkylation | Tertiary Amine |

| Exhaustive Alkylation | Quaternary Ammonium Salt |

| Oxidation | Complex mixture, potentially including imines and radical species |

Cyclization and Rearrangement Processes Involving the Core Structure

The core structure of this compound, possessing two aromatic rings linked by a secondary amine, provides a versatile scaffold for various intramolecular cyclization and rearrangement reactions. These transformations are crucial for the synthesis of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The reactivity is primarily centered around the nucleophilic nitrogen atom and the activated ortho positions of the p-toluidine (B81030) ring, as well as the potential for reactions involving the benzyl group.

Intramolecular Cyclization Pathways

The N-benzylaniline motif is a well-established precursor for constructing nitrogen-containing heterocycles. Key cyclization strategies applicable to this structure include the formation of oxindoles and tetrahydroquinolines through intramolecular C-C or C-N bond formation.

One prominent pathway involves the cyclization of an N-acylated derivative to form an oxindole. This typically proceeds via an intramolecular α-arylation of the corresponding N-aryl amide. berkeley.edu For example, N-(2-halophenyl)amides can undergo intramolecular cyclization using a palladium catalyst and an alkoxide base to yield oxindoles. berkeley.edu Various palladium catalysts, often in combination with specific phosphine (B1218219) ligands like BINAP or 2-(di-tert-butylphosphino)biphenyl, have been developed to facilitate this transformation with high efficiency and functional group tolerance. berkeley.eduorganic-chemistry.org Metal-free conditions, such as using potassium tert-butoxide in DMF, have also been reported for the cyclization of chloro-substituted anilides. organic-chemistry.org A proposed reaction would first involve the acylation of this compound (see Section 3.4), followed by an intramolecular cyclization that forges a bond between the α-carbon of the acyl group and an ortho-position of the p-toluidine ring.

Another significant cyclization strategy leads to the formation of the tetrahydroquinoline skeleton. This scaffold is a common feature in numerous bioactive molecules. nih.gov Photochemically induced radical annulation between N-alkyl anilines and electron-deficient alkenes like maleimides represents a modern approach to synthesize tetrahydroquinolines, proceeding through an electron donor-acceptor (EDA) complex. nih.gov A more classical approach involves the cyclization of N-benzyl-3-anilinopropanamides. scirp.org In a related process, an N-acetylated derivative of N-benzyl-3-o-anisidinopropanamide was shown to undergo facile ring closure to produce a 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. scirp.org This suggests that appropriate derivatization of the this compound core could enable access to this important heterocyclic system.

The table below summarizes representative conditions for cyclization reactions on analogous N-aryl amide structures.

| Starting Material Type | Reaction Type | Catalyst/Reagents | Solvent | Temperature | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-bromoaryl)acetamide | Intramolecular Amide α-Arylation | Pd(dba)₂, BINAP, NaOtBu | Dioxane | 100 °C | Oxindole | 52-82 | berkeley.edu |

| N-aryl-α-chloroacetamide | Intramolecular α-Arylation | Pd(OAc)₂, 2-(di-tert-butylphosphino)biphenyl, Et₃N | Toluene (B28343) | 100 °C | Oxindole | Good to Excellent | organic-chemistry.org |

| N-aryl α-fluoroanilide | Intramolecular α-Arylation | K-O-t-Bu | DMF | 80 °C | Oxindole | Good | organic-chemistry.org |

| N-benzyl-3-o-anisidinopropanamide | Acetylation / Intramolecular Cyclization | Acetic Anhydride | Neat | Reflux | 4-Hydroxy-tetrahydroquinoline | 28 | scirp.org |

Molecular Rearrangements

While direct rearrangement of the this compound skeleton is not commonly reported, several classical rearrangement reactions are known for amines and their derivatives. libretexts.orgslideshare.net Accessing these pathways would first require chemical modification of the parent compound. For instance, the Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom. youtube.com The Beckmann rearrangement transforms an oxime into an amide. libretexts.orgslideshare.net The Curtius rearrangement converts an acyl azide (B81097) into an isocyanate, which can be hydrolyzed to an amine. libretexts.org These reactions highlight the potential for significant structural reorganization following initial derivatization of the secondary amine or the aromatic rings.

Derivatization Strategies for Functional Group Diversification

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. The primary points for derivatization are the secondary amine nitrogen and the two aromatic rings.

Reactions at the Nitrogen Atom

The secondary amine is a key functional group for derivatization, most commonly through N-acylation and N-alkylation reactions.

N-Acylation: The reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides readily forms the corresponding N,N-disubstituted amides. lumenlearning.com This transformation is often fundamental, not only for creating amide derivatives but also as a protecting group strategy to moderate the reactivity of the amine or to enable subsequent reactions like intramolecular cyclizations. researchgate.netlibretexts.org N-acylation can often be performed under mild, catalyst-free conditions, or with the use of catalysts like iodine. orientjchem.orgresearchgate.net For example, various anilines and secondary amines can be efficiently acetylated using ammonium acetate (B1210297) in refluxing acetic acid. tandfonline.com

N-Alkylation: Further alkylation of the secondary amine can produce tertiary amines. This can be achieved using alkylating agents like benzyl bromide in the presence of a base. osti.gov Another approach is the N-alkylation of anilines using alcohols, a process that can be catalyzed by transition metals like iron. researchgate.net

Electrophilic Aromatic Substitution

Both the p-toluidine and the benzyl aromatic rings are susceptible to electrophilic substitution, such as halogenation, nitration, and sulfonation. The N-benzylamino group is a powerful activating, ortho-, para-directing substituent. byjus.com However, its high reactivity can lead to challenges, including over-reaction (e.g., polyhalogenation) and oxidative decomposition, particularly under harsh conditions like direct nitration. libretexts.org

To control the substitution and avoid undesirable side reactions, the activating influence of the amine is often attenuated by converting it to an amide (e.g., acetanilide) prior to the electrophilic substitution step. libretexts.org The acetyl group moderates the electron-donating character of the nitrogen, leading to more selective substitution, typically at the para position. libretexts.org The acetyl group can later be removed via hydrolysis to restore the free amine. libretexts.org It is important to note that Friedel-Crafts reactions are generally incompatible with substrates containing a free amino group, as the nitrogen atom coordinates strongly with the Lewis acid catalyst, deactivating the ring towards the desired reaction. libretexts.org

The table below presents examples of N-acetylation of various amines, a representative derivatization strategy.

| Substrate | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Acetic Anhydride | None | Room Temp, 5 min | 98 | orientjchem.org |

| p-Toluidine | CH₃COONH₄, CH₃COOH | Acetic Acid | Reflux, 1.5 h | 94 | tandfonline.com |

| p-Chloroaniline | CH₃COONH₄, CH₃COOH | Acetic Acid | Reflux, 4 h | 90 | tandfonline.com |

| Diphenylamine | Acetic Anhydride | None | Room Temp, 10 min | 96 | orientjchem.org |

| Piperidine | Acetonitrile, Alumina | Acetonitrile | Flow, 150 °C | >99 | nih.gov |

| Benzylamine | Acetonitrile, Alumina | Acetonitrile | Flow, 150 °C | >99 | nih.gov |

Potential Applications in Materials Science and Advanced Chemical Technologies Excluding Biological/clinical

Role as Monomers or Building Blocks in Polymer Synthesis

Aniline (B41778) and its derivatives are well-known for their ability to undergo polymerization to form polyanilines (PANI), a class of conducting polymers with significant commercial and research interest. researchgate.net While the direct polymerization of 4-Methyl-N-(3-methylbenzyl)aniline has not been extensively documented in the literature, its structural similarity to other polymerizable anilines suggests its potential as a monomer. researchgate.netechemi.com

The synthesis of polyaniline derivatives is typically achieved through chemical or electrochemical oxidative polymerization. researchgate.net In a typical chemical polymerization, the aniline monomer is oxidized in an acidic medium using an oxidant like ammonium (B1175870) persulfate. researchgate.net The presence of substituents on the aniline ring, such as the 4-methyl and 3-methylbenzyl groups in the target compound, can significantly influence the polymerization process and the properties of the resulting polymer. For instance, these bulky groups may enhance the solubility of the polymer in common organic solvents, a common challenge with the parent polyaniline. researchgate.net This improved processability could facilitate the fabrication of polymer films and other structures for various applications. researchgate.net

The table below summarizes typical conditions used for the polymerization of related aniline derivatives, which could be adapted for this compound.

| Monomer | Polymerization Method | Oxidant/Conditions | Resulting Polymer Properties | Reference |

| Aniline | Chemical Oxidative | Ammonium persulfate in HCl | Insoluble, conducting polymer | researchgate.net |

| 2-(1-methylbut-2-en-1-yl)aniline | Chemical Oxidative | Ammonium persulfate in HCl | Soluble in organic solvents, sensitive to moisture and ammonia | researchgate.net |

| N-methylaniline | Emulsion Polymerization | Anionic surfactants | Higher solubility than unsubstituted polyaniline | researchgate.net |

| N-alkylanilines (methyl, ethyl, propyl) | Chemical Polymerization | In the presence of dextran (B179266) sulfate | Optically active, water-processable polymers | acs.org |

Application in Catalysis and Ligand Design for Organic Reactions

The nitrogen atom in aniline and its derivatives possesses a lone pair of electrons, making these compounds excellent candidates for ligands in coordination chemistry and catalysis. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. beilstein-journals.org While there are no direct reports of this compound being used as an organocatalyst, its derivatives hold potential. Aniline derivatives can serve as precursors for the synthesis of various organocatalytic scaffolds, such as N-heterocyclic carbenes (NHCs). nih.gov The electronic and steric properties of the aniline precursor can be used to tune the activity and selectivity of the resulting organocatalyst. rsc.org For example, aniline derivatives are used in the synthesis of multisubstituted 4-benzylidene pyrazolones through organocatalytic benzannulation reactions. rsc.org

N-substituted aniline derivatives are widely employed as ligands for transition metals in a variety of catalytic applications. The steric and electronic environment around the metal center can be finely tuned by modifying the substituents on the aniline ligand, thereby influencing the catalyst's performance. acs.org For instance, nickel complexes bearing α-diimine ligands with various N-aryl substituents, including those derived from substituted anilines, have been successfully used for ethylene (B1197577) polymerization. acs.org The nature of the substituents on the aniline ring affects the catalytic activity and the properties of the resulting polyethylene. acs.org

Similarly, iridium and palladium complexes with N-benzylaniline derivatives as ligands have shown catalytic activity in N-alkylation and other cross-coupling reactions. nih.gov The table below presents examples of metal complexes with ligands derived from related aniline compounds and their applications.

| Ligand/Aniline Derivative | Metal | Catalytic Application | Key Findings | Reference |

| N-(6-benzhydryl-2,4-dichlorophenylimino)-N'-aryliminoacenaphthylene | Nickel | Ethylene Polymerization | Ligand structure controls polymer crystallinity and mechanical properties. | acs.org |

| Nitrile-substituted NHC from aniline precursor | Iridium(III) | N-alkylation of amines with alcohols | Good yields for the synthesis of N-benzylaniline derivatives. | nih.gov |

| Nitrile-substituted NHC from aniline precursor | Ruthenium(II) | N-methylation of amines | Effective for the N-methylation of various aniline derivatives. | nih.gov |

| N-benzylaniline | Copper(I) | Three-component carboamination of styrenes | Formation of benzylureas and related amine derivatives. | mdpi.com |

Advanced Materials for Organic Electronics and Optoelectronics

Polyaniline and its derivatives are among the most studied conducting polymers due to their unique electrical and optical properties, making them suitable for applications in organic electronics. researchgate.netscirp.org

Polymers synthesized from this compound are expected to exhibit electrical conductivity, a hallmark of the polyaniline family. scirp.orgscirp.org The charge transport in these materials occurs through the movement of charge carriers, such as polarons and bipolarons, along the conjugated polymer backbone. The introduction of substituents like the methyl and benzyl (B1604629) groups can influence the charge transport properties in several ways. The bulky benzyl group could increase the distance between polymer chains, potentially lowering the bulk conductivity. However, it may also improve the solubility and processability of the polymer, allowing for the formation of more ordered films with enhanced charge mobility within individual chains. ias.ac.in The methyl groups, being electron-donating, can also modulate the electronic structure of the polymer, affecting its doping level and, consequently, its conductivity. ias.ac.in

The conductivity of polyaniline and its derivatives can be tailored over a wide range by doping with acids. The table below shows the conductivity values for various doped polyaniline derivatives.

| Polymer | Dopant | Conductivity (S/cm) | Reference |

| Polyaniline | HCl | ~5 | mdpi.com |

| Polyaniline | Camphor Sulfonic Acid (CSA) | ~100-400 | ias.ac.in |

| Poly(methyl methacrylate)/Polyaniline blend | - | Increases with PANI content | mdpi.com |

| Poly(N-methylaniline) | - | Lower than unsubstituted PANI | researchgate.net |

The extended π-conjugation in polyaniline derivatives gives rise to interesting photophysical properties, including strong absorption in the UV-visible region. scirp.org Polymers derived from this compound would likely exhibit similar characteristics. The absorption and potential luminescence (photoluminescence) properties are dictated by the electronic structure of the polymer, which is influenced by the substituents. The electron-donating methyl groups may cause a blue shift (a shift to shorter wavelengths) in the absorption spectrum compared to the unsubstituted polyaniline. The photoluminescence intensity of polyanilines can also be affected by the nature of the dopant and the arrangement of the polymer chains. scirp.org

The optical properties of thin films of poly(N-benzylaniline) have been studied, revealing that their optical band gap can be tuned by annealing. beilstein-journals.orgacs.org This suggests that the optical properties of a polymer derived from this compound could also be controlled through processing conditions.

The table below lists some optical properties of related polyaniline materials.

| Material | Key Optical Property | Observation | Reference |

| Poly(N-benzylaniline) thin film | Optical band gap (Eg) | Decreases with annealing temperature | beilstein-journals.orgacs.org |

| Polyaniline (PANI) base | UV-vis absorption | Peaks at ~325 nm and ~630 nm | scirp.org |

| HCl-doped PANI | UV-vis absorption | Broad absorption in the near-infrared region | scirp.org |

| CSA-doped PANI | Photoluminescence | Higher PL intensity compared to HCl-doped PANI | scirp.org |

Utilization in Sensing and Molecular Recognition Systems (Non-Biological)

While direct research on the application of this compound in non-biological sensing and molecular recognition is not extensively documented, the broader class of aniline derivatives and related polymeric structures has shown significant promise in these areas. Polyaniline (PANI) and its derivatives are well-known for their unique redox activity, electrical conductivity, and environmental stability, making them suitable for the development of chemical sensors. beilstein-journals.org The incorporation of specific functional groups into the aniline monomer can tailor the resulting polymer's sensitivity and selectivity towards certain analytes. beilstein-journals.orgchembk.com

The structure of this compound, with its methyl-substituted aromatic rings, could influence the electronic properties and morphology of polymers derived from it. These structural features can impact the polymer's ability to interact with various non-biological analytes, potentially leading to applications in sensors for environmental monitoring or industrial process control. For instance, thin films of polyaniline derivatives have demonstrated high sensitivity to moisture and ammonia, suggesting that polymers based on this compound could be explored for similar purposes. beilstein-journals.org

The following table outlines the potential sensing applications based on the properties of related aniline-based polymers:

| Potential Analyte | Sensing Principle | Relevant Polymer Characteristics |

| Ammonia | Change in electrical conductivity upon analyte adsorption | Doped, conductive polymer backbone |

| Moisture/Humidity | Change in capacitance or resistance | Porous morphology, hydrophilic/hydrophobic balance |

| Volatile Organic Compounds (VOCs) | Swelling of polymer film, change in optical or electrical properties | Specific intermolecular interactions with VOCs |

It is important to note that these are potential applications inferred from the behavior of related compounds, and specific research on this compound is required to validate these hypotheses.

Precursors for Advanced Synthetic Reagents

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex and functional molecules. Aniline and its derivatives are fundamental building blocks in organic synthesis. ontosight.ai The presence of a secondary amine group allows for further functionalization, such as N-alkylation or N-arylation, to produce tertiary amines with tailored properties.

One significant area of application for aniline derivatives is in the synthesis of triarylamines. Triarylamines are an important class of organic materials used as building blocks for hole-transporting materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. The synthesis of unsymmetrically substituted triarylamines can be achieved through various methods, including one-pot syntheses from anilines and cyclohexanones using a palladium/carbon and p-toluenesulfonic acid hybrid relay catalyst. nih.gov

The general synthesis of N-benzyl-toluidine derivatives, such as this compound, typically involves the reaction of the corresponding toluidine with a benzyl halide. For example, N-Benzyl-o-toluidine is synthesized through the reaction of o-toluidine (B26562) with benzyl chloride in the presence of a base. Similarly, the synthesis of N-(4-methylbenzyl)-3-nitroaniline has been reported from 3-nitroaniline (B104315) and p-tolualdehyde.

The following table summarizes a general synthetic route for a related compound, N-benzyl-p-toluidine, which provides insight into the potential synthesis of this compound.

| Reactants | Reagents/Catalysts | Product | Reference |

| p-Toluidine (B81030), Benzyl Chloride | Base | N-Benzyl-p-toluidine | |

| 3-Nitroaniline, p-Tolualdehyde | Sodium tetrahydridoborate | N-(4-methylbenzyl)-3-nitroaniline |

Furthermore, this compound can serve as a starting material for creating other advanced reagents. For example, the secondary amine can be a precursor for the synthesis of various heterocyclic compounds. The specific substitution pattern of this compound can be leveraged to create molecules with specific steric and electronic properties, which are crucial for applications in catalysis and materials science.

Future Directions and Emerging Research Avenues for 4 Methyl N 3 Methylbenzyl Aniline

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Current synthetic routes to substituted diarylamines often rely on classical methods that may lack optimal efficiency or sustainability. Future research should prioritize the development of novel synthetic strategies for 4-Methyl-N-(3-methylbenzyl)aniline that offer higher yields, milder reaction conditions, and a reduced environmental footprint.

An area ripe for exploration is the application of modern cross-coupling reactions. While traditional methods might involve nucleophilic substitution, advanced catalytic systems could provide more direct and efficient pathways. Furthermore, inspiration can be drawn from innovative techniques applied to analogous, complex aniline (B41778) derivatives. For instance, the C–F activation strategy used to synthesize 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline from 4-(trifluoromethyl)aniline (B29031) and 4-methylpyrazole (B1673528) presents a novel disconnection approach that could be adapted. mdpi.com Exploring such unconventional C-H or C-F activation pathways could lead to more atom-economical and sustainable syntheses. The development of green catalytic systems, perhaps utilizing earth-abundant metals or even organocatalysis, represents a significant step forward in the sustainable production of this and related compounds.

In-depth Mechanistic Studies of Unexplored Reactivity Patterns and Selectivities

A fundamental understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective application. Currently, detailed mechanistic data for this specific molecule is scarce. Future research should focus on comprehensive kinetic and mechanistic investigations of its characteristic reactions.

Drawing parallels from studies on simpler aniline derivatives, a key research avenue would be to investigate its reactions with atmospheric radicals, such as hydroxyl (OH) radicals. mdpi.com Computational studies on the reaction between 4-methyl aniline and OH radicals have successfully identified key products and reaction rate coefficients, providing a template for similar investigations into this compound. mdpi.com Such studies are vital for understanding its environmental fate and potential role in atmospheric chemistry. Similarly, detailed mechanistic investigations into its behavior as a nucleophile, its potential for electrophilic substitution on its aromatic rings, and the selectivity of these reactions would provide a predictive framework for its use in organic synthesis.

Development of Advanced Computational Models for Predictive Chemistry and Material Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules and materials. The development of robust computational models for this compound is a critical future direction that can guide experimental efforts and provide deep mechanistic insights.

High-level quantum mechanical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster (CCSD(T)), can be employed to predict its structural, electronic, and spectroscopic properties. mdpi.commdpi.comnih.gov These methods have been successfully used to elucidate reaction mechanisms for related compounds like aniline and 4-methyl aniline. mdpi.comnih.gov For this compound, these models could be used to:

Calculate thermodynamic and kinetic parameters for potential reactions. mdpi.comnih.gov

Predict its behavior in different solvent environments.

Simulate spectroscopic data (e.g., NMR, IR) to aid in characterization. mdpi.com

Screen for potential applications by calculating properties relevant to material science, such as electronic band gaps or charge transport characteristics.

The table below summarizes computational methods used for analogous compounds, which could be applied to future studies of this compound.

| Computational Method | Application in Analogous Systems | Potential for this compound | Reference |

| DFT (e.g., M06-2X, MN15-L) | Calculating reaction mechanisms, thermodynamics, and spectroscopic properties of aniline derivatives. | Predicting reaction pathways, stability, and IR/NMR spectra. | mdpi.commdpi.comnih.gov |

| CCSD(T) | High-accuracy single-point energy calculations for establishing potential energy surfaces. | Refining energy profiles of key reaction steps for high-accuracy kinetic modeling. | mdpi.comnih.gov |

| Transition State Theory (TST) | Calculating reaction rate constants for elementary reaction channels. | Determining the kinetics of synthetic reactions or degradation pathways. | mdpi.com |

| RRKM Theory | Modeling pressure- and temperature-dependent kinetics of multi-well reactions. | Understanding reaction kinetics under various atmospheric or industrial conditions. | mdpi.com |

This table is interactive. Sort by column to explore the data.

Integration into Multi-component Systems for Synergistic Effects in Chemical Transformations

The structural features of this compound, particularly the nitrogen atom and aromatic rings, make it an attractive candidate for use as a ligand in coordination chemistry and catalysis. Future research should explore its integration into multi-component systems, such as metal complexes, to unlock synergistic effects.

Derivatives of anilines are widely used to create ligands for transition metal catalysts. acs.orgacs.org For example, complex α-diimine ligands derived from substituted anilines are used to prepare nickel precatalysts for ethylene (B1197577) polymerization. acs.orgacs.org By functionalizing the backbone of this compound, it could be transformed into a bidentate or tridentate ligand. The resulting metal complexes could exhibit novel catalytic activities or selectivities in transformations such as cross-coupling, hydrogenation, or polymerization. The interplay between the metal center and the specific steric and electronic properties of the this compound ligand could lead to enhanced performance compared to existing systems.

Uncovering New Non-Biological Material Applications with Tunable Properties

Beyond its potential in catalysis, this compound and its derivatives could serve as building blocks for novel non-biological materials with tailored properties. The inherent aromatic structure suggests potential for applications in electronics, photonics, and polymer science.

Future research should investigate its potential as a monomer or additive in polymer synthesis. Its rigid structure could impart desirable thermal or mechanical properties to polymers. Furthermore, the diarylamine core is a well-known motif in organic electronic materials, such as hole-transport layers in Organic Light-Emitting Diodes (OLEDs). Investigations into the photophysical and electronic properties of this compound could reveal its suitability for such applications. Predictions for a structural isomer, 4-methyl-n-(4-methylbenzyl)aniline, suggest potential uses as a colorant or crosslinker, pointing to avenues that could also be relevant for the title compound. epa.gov By systematically modifying its structure, for instance, by introducing other functional groups, it may be possible to fine-tune properties like solubility, color, and electronic levels to create a new class of materials. acs.org

The table below outlines potential material applications for investigation, based on the properties of analogous chemical structures.

| Potential Application Area | Rationale based on Analogous Compounds | Key Properties to Investigate | Reference |

| Polymer Science | Aniline derivatives are used as monomers and building blocks for high-performance polymers. | Thermal stability, mechanical strength contribution, processability. | |

| Organic Electronics | Diarylamine structures are common in hole-transport materials and organic semiconductors. | HOMO/LUMO energy levels, charge carrier mobility, photophysical properties. | |

| Dyes and Pigments | The isomer 4-methyl-n-(4-methylbenzyl)aniline is predicted to function as a colorant. | Absorption/emission spectra, color fastness, solubility in relevant media. | epa.gov |

| Catalyst Ligands | Substituted anilines form the basis of ligands for polymerization catalysts. | Coordination properties with various metals, steric and electronic parameters. | acs.orgacs.org |

This table is interactive. Sort by column to explore the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.